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molecular formula C9H12BrN B8651836 2-(3-Bromo-5-methylphenyl)ethanamine

2-(3-Bromo-5-methylphenyl)ethanamine

Cat. No. B8651836
M. Wt: 214.10 g/mol
InChI Key: GCQRMIPMTBWZNY-UHFFFAOYSA-N
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Patent
US06586633B1

Procedure details

Triethylamine (3.62 g; 35.8 mmol) was dissolved in 40% solution of methylamine in methanol (100 ml). While the solution was stirred in an ice bath, 3-bromo-5-methylbenzyl bromide (9.44 g; 35.8 mmol) in chloroform/methanol (25 ml/25 ml) was added dropwise. After completion of the addition, the mixture was stirred for 72 hours at room temperature. Subsequently, the solvent was evaporated under reduced pressure, and the residue was taken up in 2N hydrochloric acid (100 ml), followed by washing with ether (100 ml). The aqueous layer was alkalinized with aqueous sodium hydroxide solution, and the mixture was extracted with chloroform (100 ml). The organic layer was washed with saturated aqueous sodium bicarbonate solution and with saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform:methanol=1:08→10:1), to thereby yield 5.58 g of the target compound as pale yellow oily matter (yield: 72.8%).
Quantity
3.62 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.44 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])CC)C.[Br:8][C:9]1[CH:10]=[C:11]([CH:14]=[C:15]([CH3:17])[CH:16]=1)CBr>CN.CO.C(Cl)(Cl)Cl.CO>[Br:8][C:9]1[CH:10]=[C:11]([CH:14]=[C:15]([CH3:17])[CH:16]=1)[CH2:7][CH2:6][NH2:3] |f:4.5|

Inputs

Step One
Name
Quantity
3.62 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9.44 g
Type
reactant
Smiles
BrC=1C=C(CBr)C=C(C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Stirring
Type
CUSTOM
Details
While the solution was stirred in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 72 hours at room temperature
Duration
72 h
CUSTOM
Type
CUSTOM
Details
Subsequently, the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
by washing with ether (100 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium bicarbonate solution and with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform:methanol=1:08→10:1)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(CCN)C=C(C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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